1-乙酰-2,3-二氢-1H-吲哚-5-磺酰氯

概述

描述

The compound "1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride" is not directly mentioned in the provided papers. However, the papers discuss related sulfonyl chloride compounds and their synthesis, which can provide insights into the chemical behavior and properties of sulfonyl chlorides in general. Sulfonyl chlorides are versatile intermediates in organic synthesis, often used for introducing sulfonyl groups into other molecules .

Synthesis Analysis

The synthesis of various sulfonyl chloride compounds is detailed in the provided papers. Paper describes a tandem reaction involving the formation of α-imino rhodium carbene, 1,2-migration of an acetoxy group, and electrocyclic ring closure to produce 1,2-dihydropyridine. Although this does not directly relate to the synthesis of 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, it demonstrates the complexity and specificity that can be achieved in reactions involving sulfonyl chloride intermediates.

Paper outlines the synthesis of functional aromatic multisulfonyl chlorides through a sequence of reactions, with the final step being the oxidative chlorination of various thiophenyl groups to form sulfonyl chlorides. This paper provides a comprehensive look at the synthesis of complex sulfonyl chloride derivatives, which could be analogous to the synthesis of the compound .

Molecular Structure Analysis

While the molecular structure of "1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride" is not analyzed in the papers, the conformation of similar multisulfonyl chlorides is investigated using ^1H NMR spectroscopy in paper . This technique could potentially be applied to analyze the molecular structure of the compound of interest, providing information on its conformation and electronic environment.

Chemical Reactions Analysis

The papers do not provide specific reactions for "1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride." However, the reactions described in paper for the transformation of dihydropyridine products illustrate the potential reactivity of sulfonyl chloride-containing compounds. These reactions could serve as a basis for predicting the reactivity of the compound in various organic synthesis contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride" are not directly discussed in the provided papers. However, the properties of sulfonyl chlorides in general, such as their reactivity towards nucleophiles and their role as intermediates in the synthesis of sulfonamides and sulfones, can be inferred from the synthesis methods and the nature of the compounds described in both papers .

科学研究应用

合成和化学反应

- 化合物 1-乙酰-2,3-二氢-1H-吲哚-5-磺酰氯参与磺化反应。Janosik 等人 (2006) 的一项研究讨论了使用氯磺酸对 1-苯磺酰基-1H-吲哚进行磺化,表明了一种合成各种磺酰胺衍生物的方法,这些衍生物在许多化学反应中至关重要 (Janosik et al., 2006).

- Gilow 等人 (1991) 对吲哚的亚磺化进行了另一项研究,重点介绍了磺酰氯在合成不同取代的吲哚中的用途 (Gilow et al., 1991).

生物活性化合物合成

- Irshad 等人 (2014) 对平面醇(一种生物活性化合物)的 O-和 N-取代衍生物的研究讨论了与本化合物相似的芳基磺酰氯在合成具有显着生物活性的分子的应用 (Irshad et al., 2014).

药物和药物开发

- Rao 等人 (2017) 对吲哚衍生物(如 1-乙酰-2,3-二氢-1H-吲哚)的研究突出了它们作为药物开发中先导化合物的重要性,因为它们具有药理活性且天然存在 (Rao et al., 2017).

- Nirogi 等人 (2017) 讨论了 1-[(2-溴苯基)磺酰基]-5-甲氧基-3-[(4-甲基-1-哌嗪基)甲基]-1H-吲哚二甲磺酸一水合物(一种与 1-乙酰-2,3-二氢-1H-吲哚-5-磺酰氯在结构上相关的化合物)的开发,作为治疗认知障碍的临床候选药物 (Nirogi et al., 2017).

催化和化学合成

- Feng 等人 (2017) 研究了涉及与 1-乙酰-2,3-二氢-1H-吲哚-5-磺酰氯相似的化合物的 1H-吲哚的电氧化脱氢 α-磺化。这项研究对于理解无金属和无化学氧化剂条件下合成生物活性调节剂非常重要 (Feng et al., 2017).

晶体学和结构分析

- Jasinski 等人 (2009) 提供了苯磺酰吲哚衍生物(在结构上与 1-乙酰-2,3-二氢-1H-吲哚-5-磺酰氯相关)的晶体结构见解。这项研究有助于理解此类化合物的几何和堆积参数 (Jasinski et al., 2009).

安全和危害

作用机制

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . These interactions often result in changes at the molecular and cellular levels, which can lead to therapeutic effects.

Biochemical Pathways

These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities likely involves distinct biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

属性

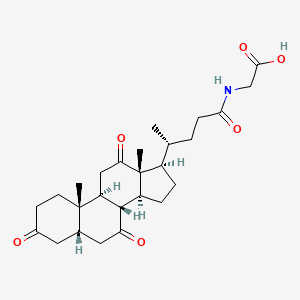

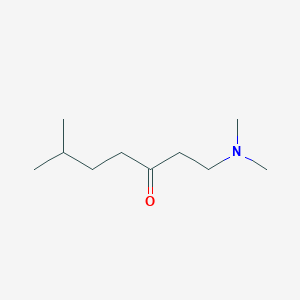

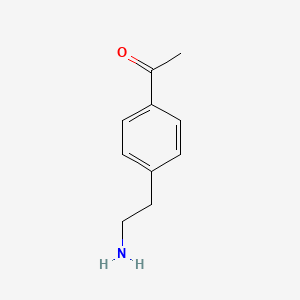

IUPAC Name |

1-acetyl-2,3-dihydroindole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3S/c1-7(13)12-5-4-8-6-9(16(11,14)15)2-3-10(8)12/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFXLCHANYHGIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554487 | |

| Record name | 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52206-05-0 | |

| Record name | 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1339692.png)

![(2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B1339714.png)

![2,4-Dibromo-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B1339720.png)